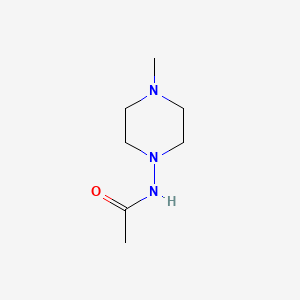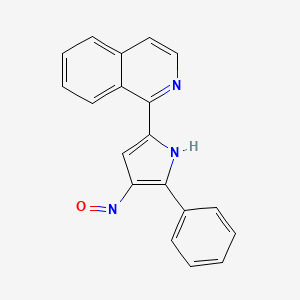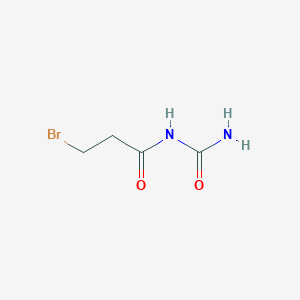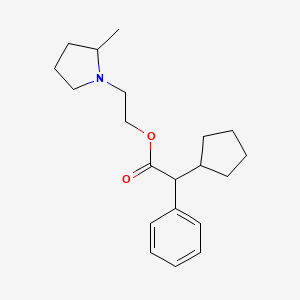![molecular formula C12H19NO B12796521 2-[(Diethylamino)methyl]-3-methylphenol CAS No. 6631-83-0](/img/structure/B12796521.png)
2-[(Diethylamino)methyl]-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylamino)methyl]-3-methylphenol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenol, characterized by the presence of a diethylamino group attached to the methyl group at the ortho position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-3-methylphenol typically involves the reaction of 3-methylphenol with diethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Including distillation and recrystallization to achieve high purity
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
2-[(Diethylamino)methyl]-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]-3-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminomethylphenol
- 2-(Diethylamino)ethyl methacrylate
- 2-(Diethylamino)ethanethiol
Uniqueness
2-[(Diethylamino)methyl]-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Properties
CAS No. |
6631-83-0 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-3-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)9-11-10(3)7-6-8-12(11)14/h6-8,14H,4-5,9H2,1-3H3 |
InChI Key |
RONQOEJQZJMXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


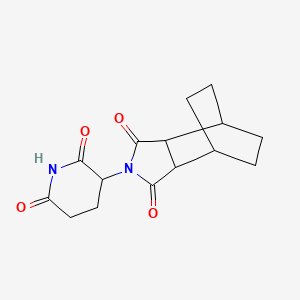



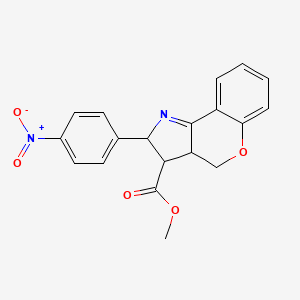
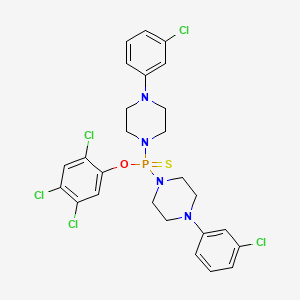

![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)

